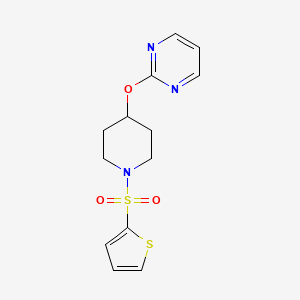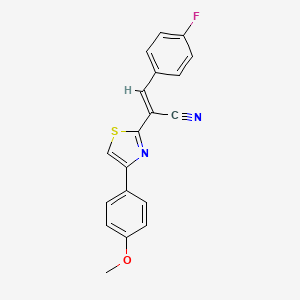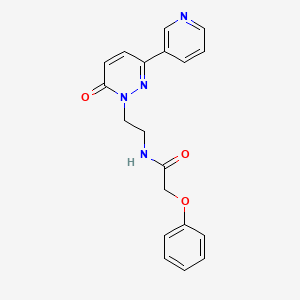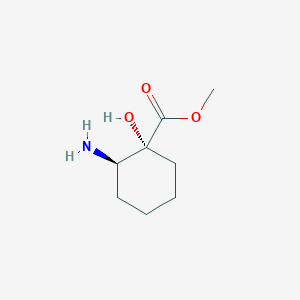
N-(4-(3-((2-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(3-((2-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H20N4O4S and its molecular weight is 412.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Antimicrobial Activity
Research has been conducted on the synthesis of novel thiazolidine-2,4-dione carboxamide and amino acid derivatives using OxymaPure/N,N′-diisopropylcarbodimide coupling methodology. These compounds, characterized by chromatographic, spectrometric methods, and elemental analysis, demonstrated weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity. One compound, in particular, showed notable antibacterial activity against Gram-positive bacteria, specifically S. aureus (Alhameed et al., 2019).
Microwave Assisted Synthesis
Another study utilized microwave-assisted synthesis to produce novel pyrido[3,2-f][1,4]thiazepines, demonstrating an efficient synthesis method yielding better yields in shorter times compared to traditional methods. These compounds showed potential for further biological application studies (Faty et al., 2011).
Cytotoxicity and Anticancer Activity
There has also been significant research on the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, aimed at evaluating their cytotoxic activity against cancer cells. This work contributes to the development of potential chemotherapeutic agents (Hassan et al., 2014).
Antituberculosis Activity
Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as new inhibitors of Mycobacterium tuberculosis GyrB, showing promising activity against tuberculosis. This represents a significant step towards developing novel therapeutic options for this infectious disease (Jeankumar et al., 2013).
Antiproliferative Effects
Research into the synthesis of phenylpyrazolodiazepin-7-ones as analogs of aminopyrazole amide scaffolds has reported antiproliferative activities on melanoma and hematopoietic cell lines. These findings are crucial for developing new treatments for cancer (Kim et al., 2011).
Antibacterial Agents
A study on the design, synthesis, and QSAR of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones highlighted novel classes of antibacterial agents. These compounds showed promising activity against Staphylococcus aureus and Bacillus subtilis, indicating their potential in treating bacterial infections (Palkar et al., 2017).
作用機序
Target of Action
Thiazole derivatives have been known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
Thiazole derivatives have been reported to interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking . The exact mode of action would depend on the specific targets and the biochemical environment.
Biochemical Pathways
Thiazole derivatives have been reported to affect a wide range of biochemical pathways, often related to their biological activities . For instance, some thiazole derivatives have been found to inhibit the synthesis of certain proteins or enzymes, thereby affecting the associated biochemical pathways .
Pharmacokinetics
Thiazole derivatives, for instance, are known for their good bioavailability and stability .
Result of Action
Based on the known biological activities of thiazole derivatives, the effects could include the inhibition of certain proteins or enzymes, the disruption of cell membranes, or the induction of apoptosis in cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, the presence of other compounds, and the specific biochemical environment within the target cells. Thiazole derivatives are generally stable under physiological conditions and can interact with various biomolecules in the cellular environment .
特性
IUPAC Name |
N-[4-[3-[(2-methoxyphenyl)methylamino]-3-oxopropyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-28-16-7-3-2-5-13(16)11-22-17(25)9-8-14-12-29-20(23-14)24-19(27)15-6-4-10-21-18(15)26/h2-7,10,12H,8-9,11H2,1H3,(H,21,26)(H,22,25)(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGFCSAWMRWAED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide](/img/structure/B2477162.png)


![1-[2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B2477166.png)
![2-[[3-(3-Oxobenzo[f]chromen-2-yl)-1-phenylpyrazol-4-yl]methylidene]propanedinitrile](/img/structure/B2477168.png)


![5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2477173.png)


![8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2477177.png)
![Ethyl 2-[(2-chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2477178.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2477181.png)